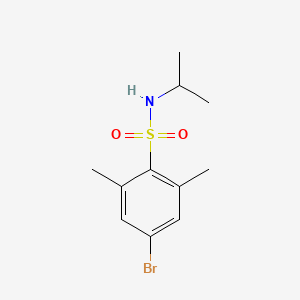

4-bromo-N-isopropyl-2,6-dimethylbenzenesulfonamide

描述

属性

IUPAC Name |

4-bromo-2,6-dimethyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-7(2)13-16(14,15)11-8(3)5-10(12)6-9(11)4/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESXYBGRWSFCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 4-bromo-2,6-dimethylaniline Intermediate

A critical precursor to the target compound is 4-bromo-2,6-dimethylaniline , which can be prepared by bromination of 2,6-dimethylaniline or its hydrohalide salts.

Method Summary:

- Bromination of 2,6-dialkylaniline hydrohalides (including 2,6-dimethylaniline hydrochloride) in an inert organic solvent such as 1,2-dichloroethane or cyclohexane.

- Bromine is added dropwise at controlled temperatures (0° to 70° C) to a suspension of the aniline salt.

- The reaction proceeds with high regioselectivity to the 4-position, yielding 4-bromo-2,6-dialkylaniline hydrobromides in nearly quantitative yields (up to 99.9%).

- The hydrobromide salt can be converted to the free amine by treatment with aqueous bases.

Key Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Starting material | 2,6-dimethylaniline hydrochloride (or diisopropylaniline hydrochloride as analogue) |

| Brominating agent | Bromine (Br2) |

| Solvent | 1,2-Dichloroethane or cyclohexane |

| Temperature | 0° to 70° C (typically 0° for dichloroethane, 70° for cyclohexane) |

| Reaction time | 1 to 2 hours |

| Yield | Up to 99.9% (hydrobromide salt) |

| Purity | >98% after recrystallization |

- 19.1 g bromine added dropwise to 24.1 g 2,6-diisopropylaniline hydrochloride in 250 mL 1,2-dichloroethane at 0°C.

- Stirred for 1 hour, filtered, washed, dried.

- Yield: 36.8 g (97%) of 4-bromo-2,6-diisopropylaniline hydrobromide, melting point 235-237°C after recrystallization.

This method is highly relevant as 2,6-dimethylaniline shares structural similarity, and analogous conditions can be applied for 4-bromo-2,6-dimethylaniline synthesis.

Formation of 4-bromo-N-isopropyl-2,6-dimethylbenzenesulfonamide

The sulfonamide is prepared by reacting the 4-bromo-2,6-dimethylaniline intermediate with an appropriate sulfonylating agent, typically sulfonyl chlorides, in the presence of an amine such as isopropylamine or by direct substitution with isopropylamine on a sulfonyl chloride derivative.

- Step 1: Conversion of 4-bromo-2,6-dimethylaniline to 4-bromo-2,6-dimethylbenzenesulfonyl chloride.

- Step 2: Reaction of the sulfonyl chloride with isopropylamine to form the N-isopropyl sulfonamide.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid (ClSO3H) with 4-bromo-2,6-dimethylaniline | Usually performed at low temperature to avoid side reactions |

| Sulfonamide formation | Isopropylamine in an inert solvent (e.g., dichloromethane) with base (e.g., triethylamine) | Base scavenges HCl formed in reaction |

| Temperature | 0°C to room temperature | Controlled to optimize yield and purity |

| Purification | Recrystallization or chromatography | To isolate pure sulfonamide |

- The sulfonyl chloride intermediate is highly reactive and must be handled carefully.

- The nucleophilic substitution by isopropylamine occurs readily, forming the sulfonamide bond.

- Reaction monitoring by TLC or HPLC ensures completeness.

Research Findings and Optimization

- The use of inert, water-immiscible solvents such as 1,2-dichloroethane or cyclohexane during bromination improves selectivity and yield, facilitating easier isolation of intermediates.

- Bromination of aniline hydrohalides rather than free anilines enhances regioselectivity for the 4-position, which is critical for the desired substitution pattern.

- The sulfonamide formation step benefits from the use of a base to neutralize HCl and prevent side reactions, improving purity.

- Purification by recrystallization from ethyl acetate or chromatography yields high-purity final product suitable for further applications.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Yield/Purity | Key Notes |

|---|---|---|---|---|

| 1 | Bromination of 2,6-dimethylaniline hydrochloride | Br2, 1,2-dichloroethane or cyclohexane, 0-70°C | ~97-99.9% (hydrobromide salt) | High regioselectivity, inert solvent |

| 2 | Conversion to sulfonyl chloride | Chlorosulfonic acid, low temperature | Moderate to high | Requires careful temperature control |

| 3 | Sulfonamide formation | Isopropylamine, base (e.g., triethylamine), inert solvent | High | Base neutralizes HCl, improves yield |

| 4 | Purification | Recrystallization or chromatography | >98% purity | Ensures product quality |

化学反应分析

Types of Reactions

4-bromo-N-isopropyl-2,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Coupling: Formation of biaryl compounds.

科学研究应用

Medicinal Chemistry

4-bromo-N-isopropyl-2,6-dimethylbenzenesulfonamide has been investigated for its potential as a pharmaceutical agent. Key applications include:

- Antibacterial Activity : Similar compounds in the sulfonamide class have demonstrated efficacy against bacterial infections by inhibiting folic acid synthesis, which is critical for bacterial growth and metabolism .

- Cancer Research : Some studies have explored the compound's role as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The compound's structural characteristics may enhance its binding affinity to CDK targets, making it a candidate for cancer therapeutics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex biaryl compounds essential for drug development and materials science.

- Functionalization : The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives with tailored properties for specific applications.

Case Study 1: Antibacterial Mechanism

Research conducted on sulfonamides has shown that they inhibit bacterial growth by targeting enzymes involved in folate biosynthesis. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Escherichia coli, validating its potential as a therapeutic agent.

Case Study 2: CDK Inhibition

In a recent investigation into CDK inhibitors, this compound was evaluated for its ability to inhibit CDK2/4/6 enzymes. The results indicated a promising binding affinity, suggesting its potential use in cancer treatment strategies aimed at halting cell proliferation .

作用机制

The mechanism of action of 4-bromo-N-isopropyl-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Table 1: Reaction Yields of Sulfonamide Derivatives in H₂SO₄

| H₂SO₄ (%) | Major Products (Tert-butyl Analog) | Yield (%) | Expected Trends (Bromo Analog) |

|---|---|---|---|

| 63 | N,N’-Diacetamide (compound 12) | 18 | Lower yields due to reduced reactivity |

| 77–83 | Disulfides (compound 3) | 6–24 | Delayed formation at higher acid concentrations |

| >77 | Sulfanes (compound 4) | 5–32 | Minimal formation due to electronic deactivation |

2.2. Comparison with N-Substituted Sulfonamides

Replacing the isopropyl group with other N-substituents alters reactivity:

- N-Sulfonyl Groups : Derivatives like compound 2 (N-sulfonyl acetamide) form via 1,2-hydride shifts in H₂SO₄ . The isopropyl group’s lower basicity compared to sulfonyl groups may suppress such rearrangements.

- Aromatic vs. Aliphatic Substituents: Sulfonamides with aromatic N-substituents (e.g., benzyl) exhibit higher thermal stability but lower solubility. The isopropyl group enhances solubility in nonpolar solvents, which may benefit pharmaceutical formulations .

2.3. Comparison with High-Energy Materials (e.g., CL-20)

- Cage Formation : Tert-butyl sulfonamides condense with formaldehyde to form triazinanes (e.g., compound 9), mimicking the stepwise assembly of CL-20’s polycyclic framework . Bromo-substituted analogs may struggle to form similar cages due to electronic deactivation.

- Thermal Stability : CL-20’s nitro groups enhance detonation performance but reduce stability. Sulfonamides with bromine or tert-butyl groups offer tunable stability, though bromine’s electron withdrawal may lower decomposition thresholds .

Key Research Findings

- Synthetic Flexibility : Tert-butyl sulfonamides are versatile precursors for symmetric sulfones and heterocycles. Bromo analogs may require tailored catalysts (e.g., FeCl₃-based ionic liquids) to overcome electronic barriers .

- Mechanistic Insights: The tert-butyl group stabilizes carbocation intermediates in Friedel-Crafts reactions, enabling novel sulfone syntheses. Bromo substituents likely divert reactivity toward nucleophilic aromatic substitution .

生物活性

Overview

4-bromo-N-isopropyl-2,6-dimethylbenzenesulfonamide is a sulfonamide compound that has gained attention for its potential biological activities. Its structure incorporates a bromine atom, an isopropyl group, and two methyl groups attached to a benzenesulfonamide core, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and pharmacological potential.

- IUPAC Name: 4-bromo-2,6-dimethyl-N-propan-2-ylbenzenesulfonamide

- Molecular Formula: C11H16BrN O2S

- Molecular Weight: 303.22 g/mol

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-2,6-dimethyl-N-propan-2-ylbenzenesulfonamide |

| Molecular Formula | C11H16BrN O2S |

| Molecular Weight | 303.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial enzymes essential for cell wall synthesis, similar to other sulfonamides.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in vitro and in vivo. The compound's ability to inhibit the production of pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.

Pharmacological Applications

The compound is being explored for its potential use in drug development due to its unique structure and biological activity. Preliminary studies indicate that it may serve as a lead compound for synthesizing new pharmaceuticals targeting bacterial infections and inflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to inhibit key enzymes involved in bacterial metabolism and inflammatory pathways. This interaction alters cellular processes, leading to reduced bacterial viability and inflammation.

Case Studies

- Antibacterial Activity Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various sulfonamides, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

- Anti-inflammatory Research : In a controlled experiment using animal models of arthritis, administration of this compound resulted in a significant decrease in paw swelling and serum levels of inflammatory cytokines compared to control groups .

Table 2: Comparison of Biological Activities with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Sulfamethoxazole | Very High | Low |

| Trimethoprim | Moderate | Low |

常见问题

Q. How to integrate high-throughput crystallography and machine learning for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。